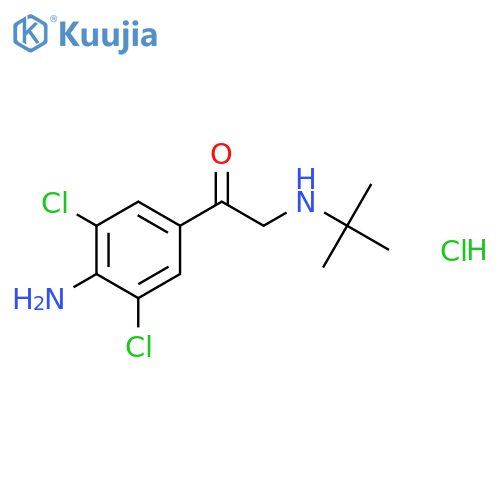Cas no 37845-71-9 (1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)

37845-71-9 structure
商品名:1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
CAS番号:37845-71-9
MF:C12H17Cl3N2O
メガワット:311.635180234909
MDL:MFCD09753520
CID:922694
PubChem ID:3015898
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride DISCONTINUED
- 1-(4-AMINO-3,5-DICHLORO-PHENYL)-2-TERT-BUTYLAMINO-ETHANONE HYDROCHLORIDEDISCONTINUE
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride DISCONTINUED
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone MonohydrochlorideDISCONTINUE
- 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methyl-2-propanyl)amino]etha none hydrochloride (1:1)
- NS00057247
- 4-Amino-3,5-dichlor-alpha-tert.-butylamino-acetophenon HCl
- UNII-F95XTW5VBQ
- 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethan-1-one hydrochloride
- 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanonehydrochloride
- Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride
- DISCONTINUE''
- DTXSID80190630
- VCMBTLCRANMPCO-UHFFFAOYSA-N
- CS-D0494
- A823543
- 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone HCl
- F95XTW5VBQ
- SCHEMBL10388040
- 1-(4-Amino-3,5-dichlorophenyl)-2-((1,1-dimethylethyl)amino)ethan-1-one hydrochloride
- DB-237752
- 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone HCl
- 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride
- EINECS 253-369-7
- 4-Amino-3,5-dichlor--tert.-butylamino-acetophenon HCl
- 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
- Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1)
- 4-Amino-alpha-(tert-butylamino)-3,5-dichloroacetophenone hydrochloride
- 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone hydrochloride
- 37148-49-5
- F50459
- AS-82070
- 37845-71-9
-
- MDL: MFCD09753520
- インチ: InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
- InChIKey: VCMBTLCRANMPCO-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
計算された属性
- せいみつぶんしりょう: 310.04100
- どういたいしつりょう: 310.040646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12000
- LogP: 4.92050
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061767-100mg |
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride |
37845-71-9 | 98% | 100mg |
¥5047.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061767-1g |
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride |
37845-71-9 | 98% | 1g |
¥24102.00 | 2024-05-16 | |
| eNovation Chemicals LLC | D579269-3g |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 95% | 3g |
$1490 | 2024-08-03 | |
| Aaron | AR007886-100mg |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 95% | 100mg |
$520.00 | 2025-02-11 | |
| Aaron | AR007886-500mg |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 95% | 500mg |
$1731.00 | 2025-02-11 | |
| eNovation Chemicals LLC | D579269-1.5g |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 95% | 1.5g |
$1190 | 2025-02-21 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00066-5g |
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride |
37845-71-9 | 95% | 5g |
$1390 | 2023-09-07 | |
| Alichem | A019120555-1g |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 97% | 1g |
$699.60 | 2023-09-02 | |
| eNovation Chemicals LLC | D579269-1.5g |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 95% | 1.5g |
$1190 | 2024-08-03 | |
| Crysdot LLC | CD12077319-1g |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
37845-71-9 | 97% | 1g |
$660 | 2024-07-24 |
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
37845-71-9 (1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
